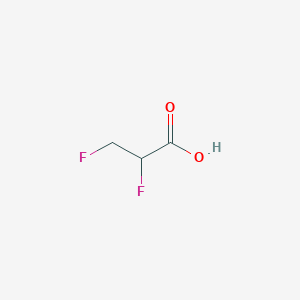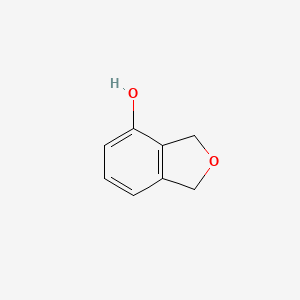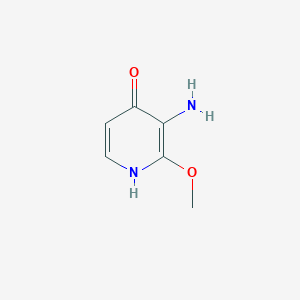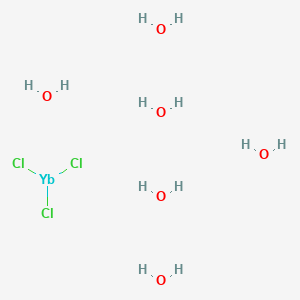![molecular formula C8H7NO2 B7960319 Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)
Benzo[d]oxazol-4-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazol-4-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a hydroxymethyl group attached to the fourth position of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-4-ylmethanol typically involves the cyclization of ortho-aminophenol with formic acid or its derivatives, followed by the introduction of a hydroxymethyl group. One common method includes:
Cyclization: Ortho-aminophenol reacts with formic acid under reflux conditions to form the benzoxazole ring.
Hydroxymethylation: The resulting benzoxazole is then treated with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of benzoxazole-4-carboxylic acid.
Reduction: Formation of benzoxazole-4-methanol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Benzo[d]oxazol-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo[d]oxazol-4-ylmethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, affecting their activity.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Benzo[d]oxazol-4-ylmethanol can be compared with other benzoxazole derivatives:
Benzo[d]oxazole: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.
Benzo[d]oxazol-2-ylmethanol: The hydroxymethyl group is attached to the second position, leading to variations in reactivity and applications.
Benzo[d]oxazol-4-ylamine:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propriétés
IUPAC Name |
1,3-benzoxazol-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHLQDOJVDJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)


![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)
